Isopropoxytrimethylsilane

Catalog No.
S568324
CAS No.
1825-64-5
M.F
C6H16OSi
M. Wt
132.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropoxytrimethylsilane

CAS Number

1825-64-5

Product Name

Isopropoxytrimethylsilane

IUPAC Name

trimethyl(propan-2-yloxy)silane

Molecular Formula

C6H16OSi

Molecular Weight

132.28 g/mol

InChI

InChI=1S/C6H16OSi/c1-6(2)7-8(3,4)5/h6H,1-5H3

InChI Key

NNLPAMPVXAPWKG-UHFFFAOYSA-N

SMILES

CC(C)O[Si](C)(C)C

Canonical SMILES

CC(C)O[Si](C)(C)C

Organic Synthesis

IPTMS serves as a valuable reagent in organic synthesis []. Its ability to act as a Lewis acid allows it to participate in various reactions, including:

  • Silylation reactions: IPTMS introduces a trimethylsilyl group (-Si(CH3)3) onto various organic molecules, protecting functional groups and enhancing their volatility for analytical techniques like gas chromatography and mass spectrometry.
  • Alkylation reactions: IPTMS can act as an alkylating agent, transferring the isopropyl group (-CH(CH3)2) to nucleophiles in substitution reactions.
  • Claisen condensation reactions: IPTMS can be employed as a catalyst in Claisen condensation reactions, facilitating the formation of carbon-carbon bonds between two carboxylic acid derivatives [].

Polymerization

IPTMS finds application as a catalyst in various polymerization reactions. Its Lewis acidity allows it to activate monomers, facilitating the formation of polymer chains. Some specific examples include:

  • Ring-opening polymerization: IPTMS can initiate the ring-opening polymerization of cyclic ethers and lactones, leading to the formation of polyesters and polyethers.
  • Coordination-insertion polymerization: IPTMS can be used as a cocatalyst in coordination-insertion polymerization reactions, particularly for the synthesis of metallocene polymers.

Material Modification

IPTMS plays a role in modifying the properties of various materials. Its functionality allows for:

  • Surface modification: IPTMS can be used to introduce silyl groups onto the surface of materials like polymers, ceramics, and glass, altering their wettability, adhesion, and surface properties.
  • Crosslinking: IPTMS can act as a crosslinking agent, forming covalent bonds between polymer chains, thereby enhancing the mechanical strength and thermal stability of polymers.

Synthesis of Specialty Chemicals and Nanomaterials

IPTMS contributes to the synthesis of various specialty chemicals and nanomaterials. It plays a role in:

  • Synthesis of biochemicals: IPTMS can be used as a protecting group in the synthesis of complex biomolecules like peptides and nucleotides [].
  • Nanomaterial synthesis: IPTMS finds application in the synthesis of nanomaterials like carbon nanotubes and nanowires, often acting as a precursor or surface modifier.

Isopropoxytrimethylsilane is an organosilicon compound with the chemical formula C₆H₁₆OSi. It consists of a trimethylsilane group attached to an isopropoxy group, making it a versatile reagent in organic synthesis. This compound is characterized by its ability to act as a protecting group for alcohols and as a reagent in various

  • Silylation Reactions: It is commonly used in the silylation of alcohols, where it reacts with alcohols to form silyl ethers. This reaction typically involves mixing the alcohol with isopropoxytrimethylsilane in an inert solvent, often facilitated by mild heating .
  • Claisen Condensation: The compound can also act as a catalyst in Claisen condensation reactions, promoting the formation of carbon-carbon bonds between esters.
  • Desilylation: Under certain conditions, isopropoxytrimethylsilane can undergo desilylation, particularly when exposed to fluoride ions, leading to the release of trimethylsilanol and other products .

Isopropoxytrimethylsilane can be synthesized through several methods:

  • Direct Reaction: The simplest method involves the direct reaction of trimethylchlorosilane with isopropanol. This process typically requires the presence of a base to facilitate the reaction and remove hydrochloric acid as a by-product.
  • Alternative Routes: Other synthetic routes may include the use of silanes in combination with various alcohols under controlled conditions to yield isopropoxytrimethylsilane as a product .

Isopropoxytrimethylsilane has various applications across different fields:

  • Chemical Synthesis: It is widely used as a reagent and protecting group in organic synthesis, particularly for alcohols.
  • Surface Modification: The compound can be utilized for modifying surfaces to enhance hydrophobicity or adhesion properties.
  • Silicone Production: It serves as an intermediate in the production of silicone-based materials, which are used in diverse applications from personal care products to industrial coatings .

Isopropoxytrimethylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
TrimethylsilaneC₃H₉SiSimplest silane; used as a precursor for other silanes.
TriethoxysilaneC₉H₂₁O₃SiContains ethoxy groups; used for surface modification.
IsobutoxytrimethylsilaneC₇H₁₈OSiSimilar structure; used in similar applications but with different reactivity profiles.
TrimethoxysilaneC₄H₁₁O₃SiContains methoxy groups; often used in sol-gel processes.

Isopropoxytrimethylsilane's unique structure allows it to function effectively as both a reagent and protecting group while offering distinct reactivity compared to these similar compounds. Its specific application in Claisen condensation reactions further distinguishes it from others listed above.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1825-64-5

Wikipedia

Trimethyl(1-methylethoxy)silane

Dates

Modify: 2023-08-15

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